

Technical Guide: 3-Bromo-5-difluoromethoxy-4fluorophenol

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Compound of Interest

3-Bromo-5-difluoromethoxy-4fluorophenol

Cat. No.:

B1409823

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CAS Number: 1805503-04-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **3-Bromo-5-difluoromethoxy-4-fluorophenol**, a halogenated phenol derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed public data for this specific isomer, this document consolidates the known properties of the target compound and supplements them with representative experimental protocols and potential applications derived from structurally related analogues. The strategic incorporation of bromine, fluorine, and a difluoromethoxy group suggests its potential as a versatile building block for synthesizing novel therapeutic agents. This guide aims to serve as a foundational resource for researchers exploring the utility of this and similar compounds in their work.

Chemical and Physical Properties

The table below summarizes the key chemical and physical properties of **3-Bromo-5-difluoromethoxy-4-fluorophenol** and its common precursor, 3-Bromo-5-fluorophenol.



Property	3-Bromo-5- difluoromethoxy-4- fluorophenol	3-Bromo-5-fluorophenol
CAS Number	1805503-04-1	433939-27-6
Molecular Formula	C7H4BrF3O2[1]	C ₆ H ₄ BrFO[2]
Molecular Weight	257.01 g/mol [1]	191.00 g/mol [2]
MDL Number	MFCD28737985[1]	MFCD07783710[2]
Physical Form	Solid (predicted)	Solid[2]
Melting Point	Not available	36-40 °C[2]
SMILES	OC1=CC(OC(F)F)=C(F)C(Br)= $C1[1]$	Oc1cc(F)cc(Br)c1[2]
InChI Key	Not available	JCPJGUPQZDEZQH- UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **3-Bromo-5-difluoromethoxy-4-fluorophenol** are not readily available in peer-reviewed literature. However, a plausible synthetic route involves the difluoromethylation of a suitable precursor, such as 3-Bromo-5-fluorophenol. Below is a representative experimental protocol for the difluoromethylation of a substituted phenol, which can be adapted for the synthesis of the target compound.

Representative Protocol: Difluoromethylation of a Phenolic Precursor

This protocol is adapted from a general method for the difluoromethylation of phenols using sodium 2-chloro-2,2-difluoroacetate as the difluoromethylating agent.[1][3]

Materials:

• 3-Bromo-5-fluorophenol (precursor)



- Sodium 2-chloro-2,2-difluoroacetate
- Cesium carbonate (Cs₂CO₃)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Hexanes
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottomed flask
- · Magnetic stir bar
- Condenser
- Schlenk line or nitrogen inlet
- Standard laboratory glassware for workup and purification

Procedure:

- To a dry round-bottomed flask equipped with a magnetic stir bar, add 3-Bromo-5fluorophenol (1.0 equiv) and cesium carbonate (1.5 equiv).
- Seal the flask and evacuate and backfill with nitrogen three times.
- Add anhydrous DMF to the flask via syringe.
- Stir the mixture at room temperature for 10 minutes.



- Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) to the reaction mixture in one portion under a positive flow of nitrogen.
- Fit the flask with a condenser and heat the reaction mixture to 100 °C.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by the slow addition of 1 M HCl.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 3-Bromo-5-difluoromethoxy-4-fluorophenol.

Note: This is a generalized protocol and may require optimization for the specific substrate. All procedures should be carried out by trained personnel in a well-ventilated fume hood.

Potential Applications in Drug Discovery

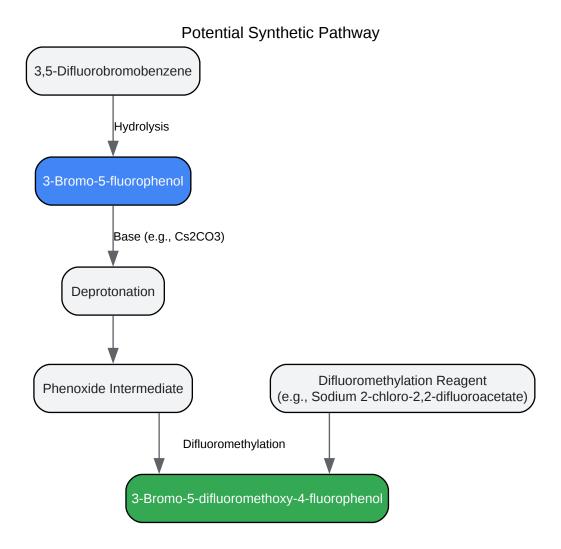
While specific biological activities for **3-Bromo-5-difluoromethoxy-4-fluorophenol** have not been reported, its structural motifs are prevalent in many biologically active compounds. The strategic placement of halogen and difluoromethoxy groups can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.

Lipophilicity and Metabolic Stability: The difluoromethoxy group is a well-known bioisostere
for hydroxyl and methoxy groups, often leading to increased lipophilicity and improved
metabolic stability by blocking sites of oxidative metabolism.



- Protein-Ligand Interactions: The fluorine and bromine atoms can participate in halogen bonding and other non-covalent interactions within protein binding pockets, potentially enhancing binding affinity and selectivity.
- Scaffold for Synthesis: As a substituted phenol, this compound is a versatile building block for further chemical modifications, such as etherification, esterification, and cross-coupling reactions at the bromine position, to generate libraries of potential drug candidates.

Diagrams

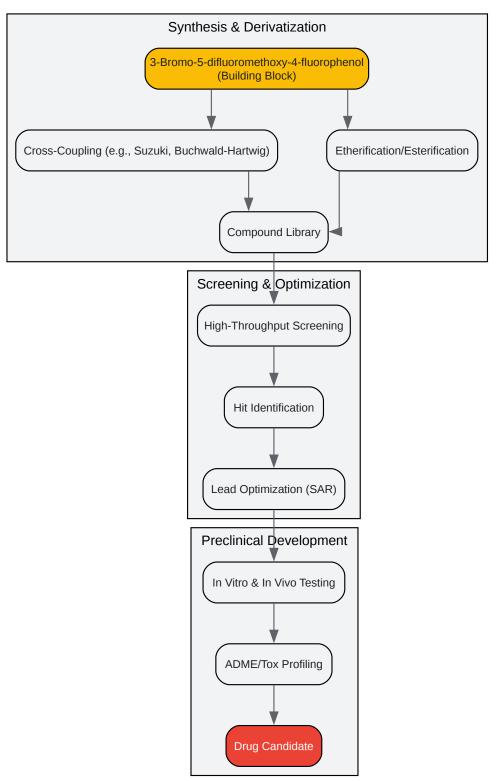


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Caption: A plausible synthetic route to the target compound.



Drug Discovery Workflow



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